molecular formula C15H8O7 B150256 Isodemethylwedelolactone CAS No. 350681-33-3

Isodemethylwedelolactone

Cat. No. B150256
CAS RN: 350681-33-3
M. Wt: 300.22 g/mol
InChI Key: OBEHELRBTWMPHI-UHFFFAOYSA-N
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Description

Total Synthesis of Wedelolactone

The total synthesis of wedelolactone, which is closely related to isodemethylwedelolactone, has been achieved through a convergent synthetic approach. This process is significant as wedelolactone acts as a direct inhibitor of the IKK complex and can suppress LPS-induced caspase-11 expression, which is relevant in inflammatory responses. The synthesis involves critical steps such as the palladium-catalyzed Sonogashira reaction and the palladium-catalyzed carbonylative annulation reaction. These steps are crucial for creating a variety of wedelolactone analogues, which may include isodemethylwedelolactone .

Analysis of Isodemethylwedelolactone by RP-HPLC

Isodemethylwedelolactone has been quantitatively analyzed alongside wedelolactone in Herba Ecliptae using reversed-phase high-performance liquid chromatography (RP-HPLC). The method utilizes a Kromasil C18 column and a methanol-0.5% acetic acid mobile phase. The detection wavelength is set at 351 nm, which is suitable for these compounds. The linear relationship between mass concentrations and peak areas for isodemethylwedelolactone was found to be very

Scientific Research Applications

Extraction and Purification Techniques

Isodemethylwedelolactone, along with wedelolactone, has been successfully extracted and purified from Ecliptae Herba using ultra-high-pressure extraction combined with high-speed counter-current chromatography. This technique optimizes conditions such as solvent concentration, pressure, and extraction time, proving to be an efficient method for obtaining these compounds from plant material (Zhao et al., 2019).

Quantitative Analysis

A reversed-phase high-performance liquid chromatographic method (RP-HPLC) was developed for the simultaneous determination of wedelolactone and isodemethylwedelolactone in Herba Ecliptae. This method is characterized by good accuracy and reproducibility, making it suitable for quality control purposes (Yuan et al., 2007).

Chemical Constituents Study

Isodemethylwedelolactone has been isolated as a chemical constituent of Eclipta prostrata. This study also identified various other compounds from the plant, contributing to a broader understanding of its chemical profile (Zhang & Guo, 2001).

Anti-Inflammatory Properties

Wedelolactone, which is closely related to isodemethylwedelolactone, demonstrates anti-inflammatory effects via the NF-kappaB Pathway in RAW 264.7 cells. This finding is significant as it provides insights into the potential therapeutic applications of isodemethylwedelolactone in inflammatory conditions (Yuan et al., 2013).

HIV-1 Inhibitory Substances

Research has identified compounds in Eclipta prostrata, including wedelolactone, that exhibit inhibitory activities against HIV-1 protease and integrase. This discovery highlights the potential of isodemethylwedelolactone, given its close relation to wedelolactone, in HIV-1 research (Tewtrakul et al., 2007).

Cancer Research

Studies have explored the effects of compounds structurally similar to isodemethylwedelolactone, such as isoalantolactone, on cancer cells. These compounds have shown significant inhibitory effects on various cancer cell lines, suggesting a potential role for isodemethylwedelolactone in cancer treatment research (Cai et al., 2014).

Safety And Hazards

The safety data sheet for Isodemethylwedelolactone suggests that it should be handled with care, ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields and protective gloves .

properties

IUPAC Name

2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHELRBTWMPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isodemethylwedelolactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main sources of Isodemethylwedelolactone and how is it commonly extracted?

A1: Isodemethylwedelolactone is a coumestan naturally found in Ecliptae Herba (also known as Eclipta prostrata). [, ] This compound has been successfully extracted and purified using a combination of Ultra-High-Pressure Extraction (UHPE) and High-Speed Counter-Current Chromatography (HSCCC). [] This method provides high yields and purity compared to traditional extraction methods.

Q2: Can you describe a reliable analytical method for quantifying Isodemethylwedelolactone in plant material?

A2: A validated Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous determination of Isodemethylwedelolactone and Wedelolactone in Herba Ecliptae. [] This method utilizes a Kromasil C18 column with a mobile phase of methanol and 0.5% acetic acid, achieving good separation and quantification of these compounds.

Q3: What is the chemical structure of Isodemethylwedelolactone?

A3: While a specific molecular formula and weight are not provided in the given research, Isodemethylwedelolactone is identified as a novel coumestan. [] Coumestans are a class of plant-based compounds with a characteristic benzofuro[3,2-g]chromen-7-one structure. Further spectroscopic analyses would be needed to fully characterize its structure.

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